4-(Bromomethyl)-3-iodobenzonitrile
Overview
Description
4-(Bromomethyl)-3-iodobenzonitrile: is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, featuring both bromomethyl and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the following steps:
Bromination: Benzonitrile is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group.
Iodination: The brominated intermediate is then iodinated using iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), to introduce the iodine substituent at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromomethyl group with an azide group.
Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in the presence of a base like potassium carbonate (K2CO3) are common reagents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the nitrile group.
Major Products:
Substitution: Formation of azido derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
4-(Bromomethyl)-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-iodobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the iodo group participates in oxidative addition with palladium catalysts, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
4-Bromobenzonitrile: Lacks the iodo substituent, making it less versatile in coupling reactions.
3-Iodobenzonitrile: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Bromomethyl)benzonitrile: Similar but lacks the iodine substituent, affecting its reactivity in certain reactions.
Uniqueness: 4-(Bromomethyl)-3-iodobenzonitrile is unique due to the presence of both bromomethyl and iodo groups, which provide a combination of reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.
Properties
IUPAC Name |
4-(bromomethyl)-3-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPXWARAYTYZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625931 | |
Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182287-63-4 | |
Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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